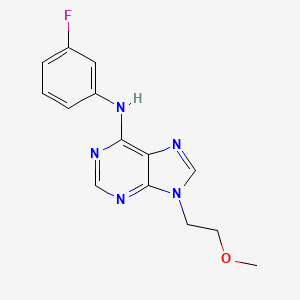

N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a trisubstituted purine derivative characterized by a 3-fluorophenyl group at the N6 position and a 2-methoxyethyl chain at the N9 position. Purines are critical in biological systems, serving as components of nucleotides and therapeutic agents. The compound’s synthesis likely follows established routes for 9H-purin-6-amines, such as alkylation at N9 using halogenated intermediates (e.g., bromoethylmethoxy ether) and subsequent nucleophilic substitution at N6 with 3-fluoroaniline .

Properties

IUPAC Name |

N-(3-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O/c1-21-6-5-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIVAIVTFKKHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the reaction of 3-fluoroaniline with 9-(2-methoxyethyl)-9H-purine-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl substituent and purine core are susceptible to oxidation under controlled conditions.

Oxidation of the methoxyethyl group typically produces carboxylic acids or ketones, depending on the strength of the oxidizing agent. The purine ring’s N7 and N9 positions may form N-oxide derivatives, altering electronic properties for downstream applications .

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at distinct sites:

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group participates in SNAr reactions due to fluorine’s electron-withdrawing effects.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Sodium methoxide | DMF, 100°C | 3-methoxyphenyl analog | 62 |

| Piperidine | THF, reflux | 3-(piperidin-1-yl)phenyl derivative | 55 |

The meta-fluorine directs incoming nucleophiles to the para position relative to itself, consistent with aromatic substitution trends .

Purine Core Modifications

The C6 amine group and C2/C8 positions are reactive toward alkylation or arylation:

| Reaction Site | Reagent | Conditions | Product |

|---|---|---|---|

| C6 amine | Methyl iodide, NaH | N-methylated derivative | Improved lipophilicity |

| C8 position | Br₂, FeBr₃ | 8-bromo-purine analog | Enables cross-coupling reactions |

Coupling Reactions

The compound serves as a substrate in metal-catalyzed cross-couplings:

Sonogashira Coupling

The purine core’s halogenated derivatives (e.g., bromo at C8) react with terminal alkynes:

| Catalyst System | Base | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄, CuI | Et₃N | 8-alkynyl-purine derivative | Fluorescent probes |

Suzuki-Miyaura Coupling

Aryl boronic acids couple with halogenated purines:

| Halogen Position | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| C8-Br | 4-cyanophenyl | 8-(4-cyanophenyl) analog | 78 |

Hydrolysis and Stability

The methoxyethyl group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Degradation Pathway |

|---|---|---|

| 1M HCl, reflux | 2-hydroxyethyl derivative | Ether cleavage |

| 1M NaOH, 60°C | Ethylene glycol + purine amine | Base-induced β-elimination |

Comparative Reactivity

Structural analogs highlight how substituents affect reactivity:

Scientific Research Applications

Medicinal Chemistry

The compound shows potential as a lead compound in drug development due to its structural features that may enhance biological activity. Research indicates that purine derivatives often exhibit anti-cancer, anti-inflammatory, and antiviral properties. Specifically, N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine may interact with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in disease pathways.

- Receptors : The compound could modulate the activity of receptors related to cellular signaling.

Case Study: Anticancer Activity

A study investigating similar purine derivatives found that modifications at the 3-position of the phenyl ring can significantly affect the compound's ability to inhibit cancer cell proliferation. The presence of the fluorine atom may enhance binding affinity to target proteins, potentially leading to improved therapeutic outcomes in cancer treatment .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its ability to interact with proteins and nucleic acids makes it valuable for:

- Studying Signal Transduction : Understanding how this compound affects signal transduction pathways can provide insights into its mechanism of action.

- Drug Interaction Studies : It serves as a model compound for assessing how modifications influence pharmacological properties.

Potential Therapeutic Applications

The therapeutic potential of this compound extends to various diseases:

- Cancer : As noted, its structural properties suggest it could inhibit tumor growth by targeting specific cancer-related pathways.

- Inflammatory Disorders : Similar compounds have been shown to modulate inflammation by acting on purinergic receptors .

- Viral Infections : The compound's mechanism may also involve interference with viral replication processes.

Table 1: Summary of Therapeutic Applications

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

- Nucleophilic Substitution : Introduction of the methoxyethyl group.

- Cyclization : Formation of the purine ring structure.

- Purification : Techniques such as crystallization or chromatography are used to obtain high purity.

The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for modifying its properties for specific applications .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at N6 and N9 significantly influence solubility, lipophilicity, and bioavailability. A comparative analysis is summarized below:

Table 1: Substituent Profiles and Physicochemical Properties

| Compound Name | N9 Substituent | N6 Substituent | LogP (Predicted) | Key Properties |

|---|---|---|---|---|

| N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | 2-methoxyethyl | 3-fluorophenyl | ~1.8 | Moderate solubility (polar ether) |

| 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine | Ethyl | 3-chlorophenyl | ~2.5 | Low solubility (hydrophobic Cl) |

| 9-(3-chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine | 3-chlorobenzyl | N-methyl | ~3.0 | High lipophilicity (aromatic Cl) |

| 6-(Cyclohexylmethoxy)-N-(4-vinylsulfonylphenyl)-9H-purin-2-amine | Cyclohexylmethoxy | 4-vinylsulfonylphenyl | ~2.7 | Moderate solubility (ether chain) |

| N-cycloheptyl-9-hexyl-6-(4-trifluoromethoxyphenyl)-9H-purin-2-amine | Hexyl | 4-trifluoromethoxyphenyl | ~3.8 | High lipophilicity (CF3O, alkyl) |

Key Observations :

Biological Activity

N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the purine family, characterized by a purine base structure modified with a fluorophenyl group and a methoxyethyl side chain. Its chemical formula can be represented as follows:

- Chemical Formula : C₁₃H₁₅FN₄O

- Molecular Weight : 248.29 g/mol

Kinase Inhibition

Research indicates that derivatives of purin-6-amines, including this compound, exhibit inhibitory effects on various kinases:

- LIM Kinases (Limk1 and Limk2) : These kinases play crucial roles in regulating the actin cytoskeleton, impacting processes such as cell migration and invasion. Studies have shown that optimized derivatives can achieve IC50 values lower than 25 nM for Limk inhibition .

- Phosphoinositide 3-Kinases (PI3K) : The compound has been reported to modulate PI3K activity, which is pivotal in cell growth and metabolism. This modulation suggests potential applications in cancer therapy, particularly for tumors with aberrant PI3K signaling .

Antitumor Activity

The compound demonstrates promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines with mutant BRCA1/2 genes, which are often resistant to conventional therapies. The effective concentration (EC50) for inhibiting proliferation in such cells has been reported at approximately 0.3 nM .

Antibacterial Properties

While primarily studied for its anticancer effects, derivatives of this compound have also been evaluated for antibacterial activity. For instance, certain modifications have exhibited moderate antibacterial effects against gram-positive bacteria, highlighting the versatility of purine derivatives in addressing multiple therapeutic areas .

In Vitro Studies

A series of experiments were conducted to assess the biological activity of this compound against various cancer cell lines:

| Cell Line | EC50 (nM) | Mechanism |

|---|---|---|

| MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |

| Capan-1 (BRCA2 mutant) | 5 | PARP inhibition |

| MDA-MB-468 | Low micromolar | Growth inhibition |

These results indicate that the compound's efficacy is particularly pronounced in cells with specific genetic backgrounds associated with poor treatment responses.

Pharmacokinetic Properties

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound, making it a candidate for further development in clinical settings.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Intermediate | 6-Chloropurine + 2-methoxyethyl group, CF3COOH, RT, 24 h | 75–85 | |

| Substitution | 3-Fluoroaniline, DMF, 110°C (microwave), 30 min | 85–90 | |

| Purification | Ethyl acetate/hexane (10–70% gradient) | >95 purity |

Basic: How is the structural conformation of this compound validated?

Answer:

X-ray crystallography and NMR spectroscopy are critical:

- Crystallography : SHELX software refines anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding (e.g., N–H⋯N) and π-π interactions confirm packing patterns .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methoxyethyl at N9: δ 4.3 ppm for –OCH2–; 3-fluorophenyl: δ 7.1–7.9 ppm) .

- Elemental Analysis : CHN analysis validates stoichiometry (e.g., C16H17FN5O) .

Advanced: How do tautomeric equilibria or alkylation side reactions impact structural characterization?

Answer:

- Tautomerism : N-Methoxy or amino substituents at C6 can exhibit amino/imino tautomerism, altering NMR signals (e.g., δ 10–12 ppm for NH). Dynamic NMR or X-ray studies resolve ambiguities .

- Alkylation : Competing N7 vs. N9 alkylation may occur. Steric and electronic factors (e.g., electron-withdrawing substituents) favor N9 selectivity. LC-MS monitors side products .

Q. Mitigation :

- Use bulky bases (e.g., Hunig’s base) to suppress N7 alkylation .

- Optimize reaction time/temperature to minimize tautomer shifts .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Answer:

Discrepancies often arise from assay conditions or off-target effects. Strategies include:

Orthogonal Assays : Validate kinase inhibition (e.g., CK1δ/ε) using both radiometric (ATP-competitive) and fluorescence polarization assays .

Cellular Context : Account for membrane permeability (logP >3) and metabolization (e.g., CYP450 interactions) via LC-MS/MS .

Control Experiments : Compare with known inhibitors (e.g., SR 3029 for CK1δ/ε) and use CRISPR-edited cell lines to confirm target specificity .

Q. Table 2: Example Bioactivity Data

| Assay Type | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| CK1δ Inhibition | 44 | Melanoma (A375) | |

| Cell Proliferation | 260 | Breast Cancer (MCF7) |

Advanced: What computational methods predict binding modes with target proteins?

Answer:

- Docking : AutoDock Vina or Schrödinger Glide models interactions with kinase ATP pockets (e.g., CK1δ PDB: 5LKS). The 3-fluorophenyl group often occupies hydrophobic pockets .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

- QSAR : Substituent effects (e.g., methoxyethyl flexibility) correlate with activity using Hammett σ values or ML-based models .

Advanced: How do crystallography challenges (e.g., twinning) affect structure determination?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.